N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide
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Overview
Description
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide is a complex organic compound featuring a triazolothiadiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide typically involves multiple steps, starting with the construction of the triazolothiadiazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The benzyl group and benzenesulfonamide moiety are then introduced through subsequent reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzoic acid derivatives.
Reduction: The triazolothiadiazole core can be reduced to form simpler heterocyclic compounds.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromic acid.
Reduction reactions might involve hydrogenation with palladium on carbon.
Substitution reactions could employ nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation of the benzyl group can yield benzoic acid derivatives.
Reduction of the core structure can produce simpler heterocyclic compounds.
Substitution reactions can lead to the formation of various amides or esters.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazolothiadiazole core is valuable in the construction of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound may serve as a tool for studying enzyme inhibition or receptor binding. Its sulfonamide group can interact with various biological targets, making it useful in drug discovery.
Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for the treatment of diseases such as cancer, infections, and inflammation.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The triazolothiadiazole core may also play a role in disrupting cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Triazolothiadiazoles: These compounds share the triazolothiadiazole core structure but may have different substituents.
Sulfonamides: These compounds contain the sulfonamide group but lack the triazolothiadiazole core.
Uniqueness: N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide is unique due to its combination of the triazolothiadiazole core and the benzylbenzenesulfonamide moiety. This combination provides distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S2/c1-12-19-20-17-22(12)21-16(25-17)14-9-7-13(8-10-14)11-18-26(23,24)15-5-3-2-4-6-15/h2-10,18H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYCCFLSCOZBGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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